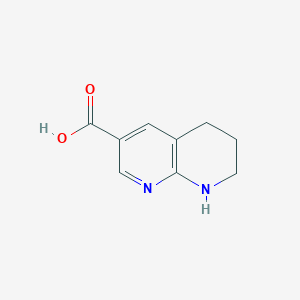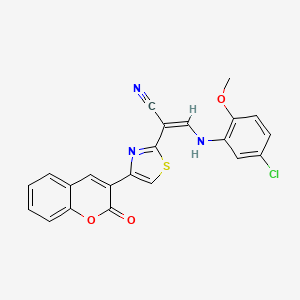
(Z)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Antibacterial Activity
Compounds structurally related to "(Z)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile" have been studied for their antibacterial properties. For instance, certain derivatives have shown moderate to high activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae, though they were not effective against Hafnia alvei and Pseudomonas aeruginosa at lower concentrations Govori et al., 2013.
Synthesis and Characterization
The synthesis and characterization of similar compounds have been extensively explored. For example, Hassan et al. (2014) described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting their potential in cytotoxic studies against Ehrlich Ascites Carcinoma (EAC) cells Hassan et al., 2014.
Anticancer Potential
Further research into derivatives of this compound class has shown promising anticancer activity. For instance, some derivatives induced apoptosis in human leukemia cells through ROS-mitochondrial mediated death signaling and activation of p38 MAPK Repický et al., 2009.
Photophysical Properties
Investigations into the photophysical properties of coumarin thiazole hybrid dyes, which share structural similarities, have revealed significant insights into their potential for applications in photodynamic therapy due to their aggregation-induced emissive characteristics and high singlet oxygen quantum yields Shreykar et al., 2017.
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. They would have access to specialized databases and resources, and they would be able to conduct laboratory experiments if necessary. Please note that handling chemicals should always be done in a controlled laboratory environment and in compliance with all relevant safety regulations.
properties
IUPAC Name |
(Z)-3-(5-chloro-2-methoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3S/c1-28-20-7-6-15(23)9-17(20)25-11-14(10-24)21-26-18(12-30-21)16-8-13-4-2-3-5-19(13)29-22(16)27/h2-9,11-12,25H,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWFEQMMSQYNQY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

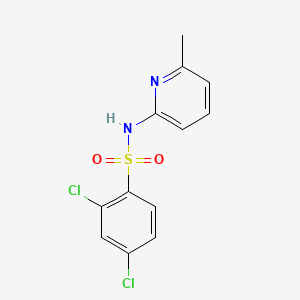
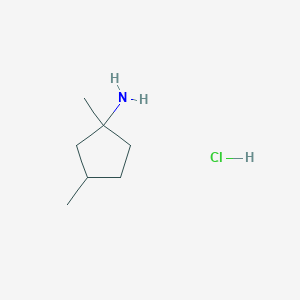
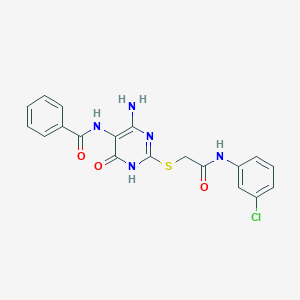
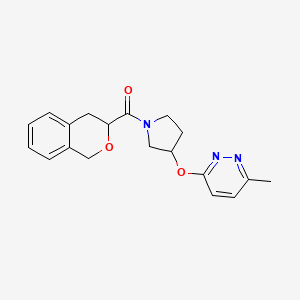
![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)
![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)
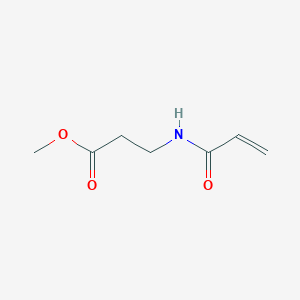
![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)
![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)
![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)

![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)
![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)
